molecular formula C16H18ClN3O2 B2858720 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide CAS No. 2195954-31-3

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

Cat. No.: B2858720
CAS No.: 2195954-31-3
M. Wt: 319.79
InChI Key: SPSDEIHMVCMRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a pyrimidinylmethyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-chloro-3,5-dimethylphenol, undergoes a nucleophilic substitution reaction with an appropriate acylating agent to form the phenoxy intermediate.

    Coupling with Pyrimidine Derivative: The phenoxy intermediate is then coupled with a pyrimidine derivative under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Temperature Control: Maintaining an optimal temperature to ensure the reaction proceeds efficiently.

    Catalysts: Using catalysts to speed up the reaction.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorinated phenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phenoxy oxides, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Possible applications in the development of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the pyrimidinylmethyl group.

    N-((6-methylpyrimidin-4-yl)methyl)acetamide: Lacks the chlorinated phenoxy group.

Uniqueness

The unique combination of the chlorinated phenoxy group and the pyrimidinylmethyl acetamide moiety in 2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-10-4-14(5-11(2)16(10)17)22-8-15(21)18-7-13-6-12(3)19-9-20-13/h4-6,9H,7-8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSDEIHMVCMRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCC2=NC=NC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.